Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Catalog No.
S13982433
CAS No.
M.F
C9H16ClNO2
M. Wt
205.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carbo...

Product Name

Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride

IUPAC Name

methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate;hydrochloride

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-2-6-3-9(7,4-6)5-10;/h6-7H,2-5,10H2,1H3;1H

InChI Key

XNIUITXVRPSTKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC1(C2)CN.Cl

Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a bicyclic compound characterized by a bicyclo[2.1.1]hexane core structure, which includes an aminomethyl substituent and a carboxylate group. The compound's molecular formula is C9H15ClN2O2C_9H_{15}ClN_2O_2, and it possesses a molecular weight of approximately 208.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly due to the unique structural features of the bicyclo[2.1.1]hexane framework, which can influence its biological activity and interaction with biological targets.

Typical of amines and carboxylic acids. Key reactions include:

  • Nucleophilic Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various electrophiles.
  • Esterification: The carboxylate group can react with alcohols to form esters, which may be useful in modifying the compound for specific applications.
  • Decarboxylation: Under certain conditions, the carboxylate group may be removed, leading to the formation of amine derivatives.

The biological activity of methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride has been explored in various studies, indicating potential pharmacological effects:

  • Antimicrobial Properties: Compounds with similar bicyclic structures have shown antimicrobial activity, suggesting that this compound may exhibit similar properties.
  • Neuroprotective Effects: Some bicyclic compounds have been investigated for neuroprotective effects, making them candidates for further research in neurodegenerative diseases.
  • Analgesic Activity: Preliminary studies suggest that derivatives of this compound could possess analgesic properties.

Several synthesis methods have been reported for producing methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride:

  • Photochemical Approaches: Utilizing photochemistry to create bicyclic structures through [2 + 2] cycloaddition reactions has been documented, allowing for efficient synthesis of complex bicyclic modules .
  • Conventional Organic Synthesis: Traditional methods involving the reaction of bicyclic precursors with appropriate amine and carboxylic acid derivatives can yield this compound.
  • Modular Synthesis: Recent advancements in modular synthesis techniques enable the construction of bicyclic frameworks with varied functional groups, enhancing the versatility of synthetic routes.

Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride has several potential applications:

  • Pharmaceutical Development: Due to its structural uniqueness, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  • Biochemical Research: This compound could be utilized in biochemical assays to study its interactions with biological macromolecules.
  • Chemical Probes: It may function as a chemical probe in studying biological pathways due to its ability to interact with specific targets.

Interaction studies involving methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride focus on its binding affinity and mechanism of action with biological targets:

  • Receptor Binding Studies: Research into how this compound interacts with neurotransmitter receptors could reveal insights into its potential therapeutic effects.
  • Enzyme Inhibition: Evaluating its ability to inhibit specific enzymes may provide information on its pharmacological profile.

Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride shares structural similarities with several other compounds within the bicyclic framework category. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 4-Aminobicyclo[2.1.1]hexane-1-carboxylate HydrochlorideC9H15ClN2O2C_9H_{15}ClN_2O_2Contains a different position for the amino group; potential differences in biological activity
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylateC13H21NO4C_{13}H_{21}NO_4Features an oxaspiro structure that may alter solubility and bioavailability
Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate HydrochlorideC8H14ClNO3C_8H_{14}ClNO_3Smaller bicyclic structure; potentially different pharmacokinetics

Each of these compounds exhibits unique characteristics that differentiate them from methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride, particularly in terms of their functional groups and biological activities.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.0869564 g/mol

Monoisotopic Mass

205.0869564 g/mol

Heavy Atom Count

13

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